

S 17092: A Technical Guide to its Mechanism of Action in Neurodegeneration

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Compound of Interest		
Compound Name:	S 17092	
Cat. No.:	B1680377	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S 17092 is a potent and highly specific, cell-permeant inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the regulation of neuropeptides relevant to cognitive function.[1] [2][3] By inhibiting PEP, **S 17092** prevents the degradation of key neuropeptides such as Substance P (SP) and α-melanocyte-stimulating hormone (α-MSH), leading to their increased availability in the central nervous system.[4] This modulation of neuropeptide levels is the core mechanism through which **S 17092** is proposed to exert its neuroprotective and cognitive-enhancing effects. Preclinical studies have demonstrated the efficacy of **S 17092** in various animal models of cognitive impairment, including aged mice and non-human primates with chemically-induced neurodegeneration.[1][2][5] While **S 17092** reached clinical trials for Alzheimer's disease, its development was not pursued beyond these initial stages.[6] This technical guide provides an in-depth overview of the mechanism of action of **S 17092**, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

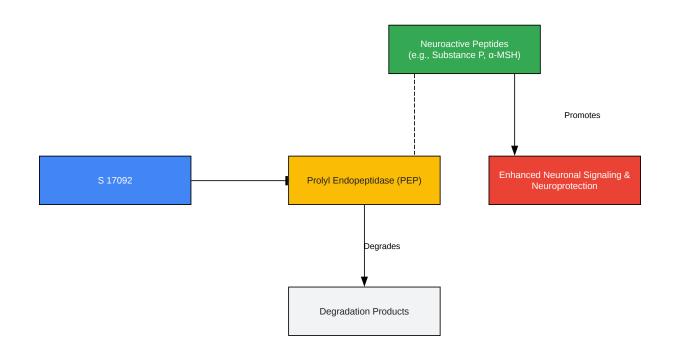
The primary molecular target of **S 17092** is prolyl endopeptidase (PEP) (EC 3.4.21.26), an enzyme that cleaves peptide bonds on the carboxyl side of proline residues.[1][2] PEP plays a



significant role in the metabolism of several neuroactive peptides that are involved in learning and memory.[4][7] **S 17092** is a highly potent inhibitor of human PEP, with a Ki of 1.5 nM for the purified enzyme and 1 nM for PEP in human brain nuclei.[3] Its inhibitory action is also observed in rodent models, with an IC50 of 8.3 nM for rat cortical PEP.[4]

The selectivity of **S 17092** is a key feature, as it shows minimal activity against other peptidases, such as dipeptidylaminopeptidase IV, aminopeptidases B and M, and angiotensin-converting enzyme, even at micromolar concentrations.[3][7] This specificity suggests a targeted therapeutic action with a potentially lower risk of off-target effects.

Visualization of the Core Mechanism



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Caption: Core mechanism of **S 17092** action.



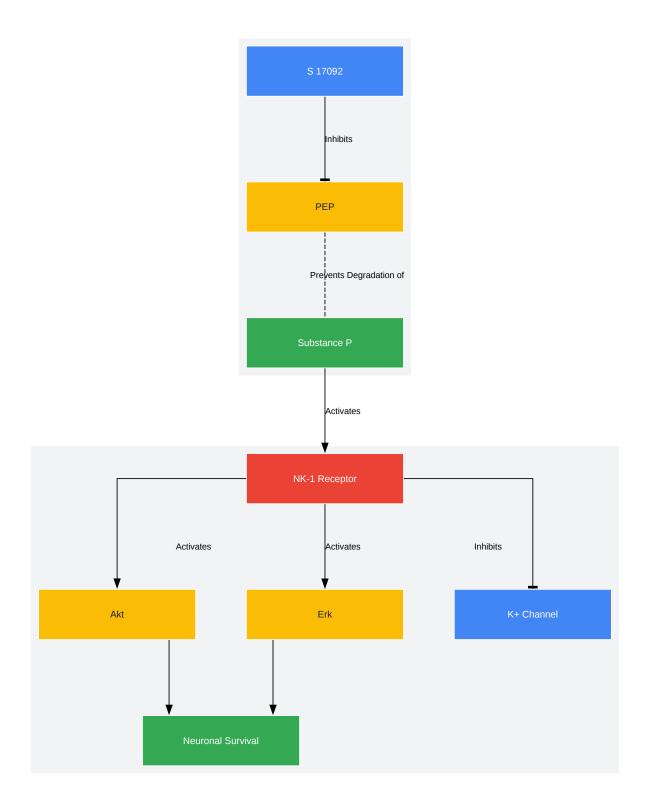
Downstream Signaling Pathways

The inhibition of PEP by **S 17092** leads to an accumulation of its neuropeptide substrates, primarily Substance P and α -MSH. These neuropeptides then activate their respective downstream signaling pathways, which are believed to mediate the observed neuroprotective and cognitive-enhancing effects.

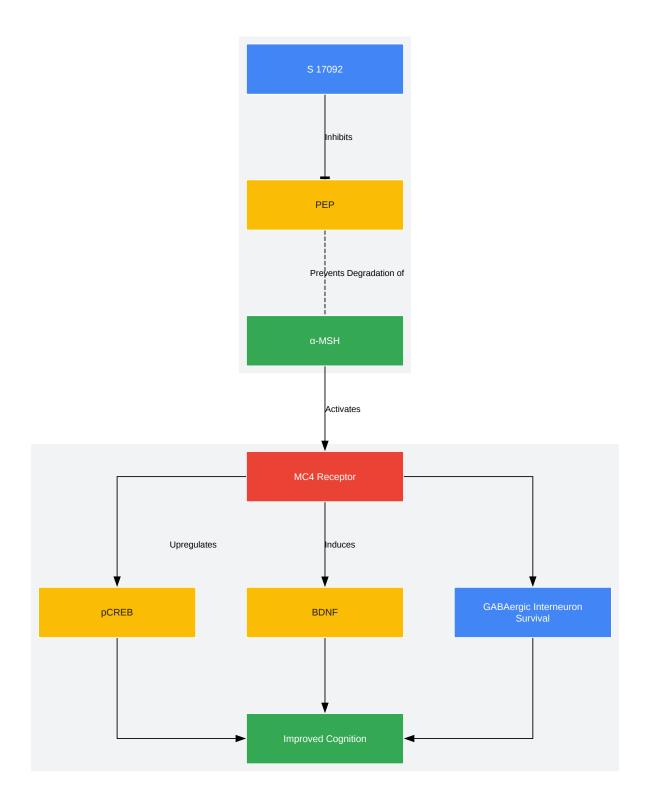
Substance P Signaling Pathway

Substance P preferentially binds to the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor.[8][9] Activation of NK-1R initiates cascades that promote neuronal survival. One such pathway involves the activation of Akt and the extracellular signal-regulated kinase (Erk), which are key regulators of cell survival and plasticity.[1] Additionally, Substance P signaling can modulate ion channel activity, including the reduction of delayed rectifier potassium currents, which may contribute to its neuroprotective effects.[1]

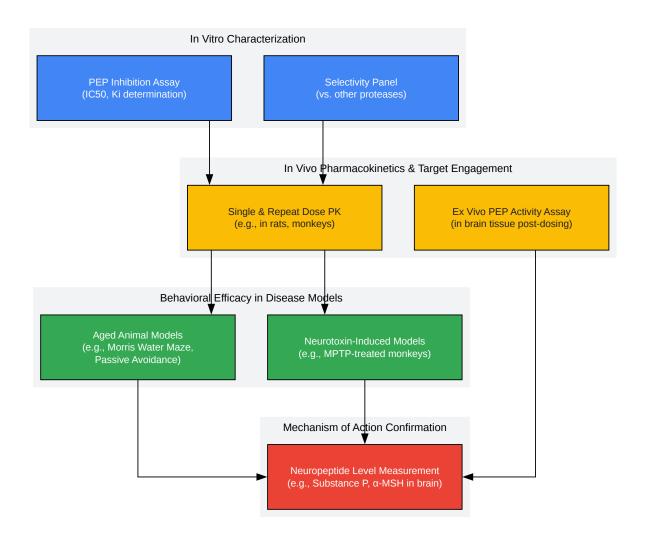












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